molecular formula C9H18O B1383432 (2R)-1-cyclohexylpropan-2-ol CAS No. 1807938-11-9

(2R)-1-cyclohexylpropan-2-ol

Cat. No.: B1383432
CAS No.: 1807938-11-9
M. Wt: 142.24 g/mol
InChI Key: HJUJYGDGYXVQCZ-MRVPVSSYSA-N
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Description

(2R)-1-Cyclohexylpropan-2-ol is a secondary alcohol characterized by a cyclohexyl group attached to the first carbon of a propan-2-ol backbone, with the hydroxyl group in the R-configuration at the second carbon.

Properties

IUPAC Name

(2R)-1-cyclohexylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUJYGDGYXVQCZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Ketones: One common method to synthesize (2R)-1-cyclohexylpropan-2-ol involves the reduction of 1-cyclohexylpropan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperatures.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-cyclohexylpropene followed by oxidation. This process uses borane (BH3) in tetrahydrofuran, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-cyclohexylpropan-2-ol can undergo oxidation reactions to form the corresponding ketone, 1-cyclohexylpropan-2-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form cyclohexylpropan-2-amine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 1-cyclohexylpropan-2-one.

    Reduction: Cyclohexylpropan-2-amine.

    Substitution: 1-cyclohexyl-2-chloropropane.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its potential biological activity and interactions with enzymes.

Medicine:

  • Explored for its potential use in pharmaceutical formulations due to its chiral nature.

Industry:

  • Utilized in the production of fragrances and flavors.
  • Applied in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-cyclohexylpropan-2-ol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituent/Modification Molecular Formula Key Properties/Activities Source
(2R)-1-Cyclohexylpropan-2-ol Cyclohexyl, R-OH C₉H₁₈O High lipophilicity (estimated logP ~3.2) Target
2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol Cyclohexenyl, methyl, tertiary alcohol C₁₀H₁₆O Increased reactivity (unsaturated cyclohexene ring)
(2R)-1-(Cyclopropylamino)propan-2-ol Cyclopropylamino, R-OH C₆H₁₃NO Predicted CCS: 123.3 Ų ([M+H]⁺)
(2R,S)-Indolyloxy-ethylaminopropan-2-ol derivatives Indolyloxy, ethylamino Varies α1/α2/β1-adrenoceptor binding

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to cyclopropane or unsaturated analogues. This affects membrane permeability and metabolic stability.
  • Molecular Size: The cyclohexyl substituent increases steric bulk relative to cyclopropyl or aromatic groups. This is reflected in hypothetical collision cross-section (CCS) values, which would likely exceed the 123.3 Ų ([M+H]⁺) reported for (2R)-1-(cyclopropylamino)propan-2-ol .
  • Reactivity : Unsaturated analogues (e.g., cyclohexene in ) are more prone to oxidation or electrophilic addition than the saturated cyclohexyl derivative.
Adrenoceptor Binding ()

Indolyloxy-ethylaminopropan-2-ol derivatives () exhibit α1-, α2-, and β1-adrenoceptor affinity, highlighting the role of aromatic substituents in receptor interactions. In contrast, the cyclohexyl group in the target compound may reduce binding to these receptors due to its aliphatic nature, favoring interactions with hydrophobic pockets or enzymes like lipases.

Antiviral Potential ()

The cyclohexyl group could modulate pharmacokinetics by improving metabolic stability compared to smaller cyclopropane or amino groups .

Stereochemical and Functional Group Impact

  • Stereochemistry : The R-configuration at C2 in the target compound may influence enantioselective interactions, as seen in chiral drugs like β-blockers.
  • Functional Groups: Cyclohexyl vs. Alcohol Position: Moving the hydroxyl group to C1 (e.g., 1-cyclohexylpropan-1-ol) would alter hydrogen-bonding capacity and acidity (pKa ~16–18 vs. ~19–20 for secondary alcohols).

Biological Activity

(2R)-1-cyclohexylpropan-2-ol, a chiral organic compound, has attracted attention in various fields such as medicinal chemistry, biochemistry, and industrial applications due to its unique biological activities and interactions with biological systems. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a propan-2-ol backbone. Its molecular formula is C9H18OC_9H_{18}O, featuring a hydroxyl (-OH) functional group that plays a crucial role in its biological interactions. The stereochemistry of the compound is significant; the (2R) configuration influences its reactivity and interactions with biomolecules.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biological molecules, potentially altering their structure and function. Additionally, the hydrophobic cyclohexyl group enhances the compound's binding affinity to lipid membranes and proteins, which may influence its pharmacological effects.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, modulating their activity. Studies show that alcohols can affect enzyme kinetics by altering substrate binding or enzyme conformation.

Biological Activity

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes due to its hydrophobic nature.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may modulate inflammatory pathways by interacting with specific receptors involved in inflammation .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates cytokine release
Enzyme InteractionAlters enzyme kinetics in specific pathways

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus growth. The compound was tested at various concentrations, showing a dose-dependent response where higher concentrations led to increased antimicrobial activity. The proposed mechanism involved disruption of the bacterial cell membrane integrity due to the hydrophobic cyclohexyl group.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with its enantiomer and other related compounds:

CompoundStructureBiological Activity
(2S)-1-cyclohexylpropan-2-olEnantiomer with opposite configurationDifferent biological effects
1-cyclohexylpropan-1-olHydroxyl on first carbonLess hydrophobic interactions
CyclohexanolSimpler alcohol without propanol backboneLimited biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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